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Compound Name:
4-(Piperidin-4-ylmethyl)pyridine

dihydrochloride

Cat. No.: B1369616 Get Quote

An In-depth Technical Guide to 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride:

Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal
Chemistry
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride is a heterocyclic organic compound that

has emerged as a significant and versatile building block in modern drug discovery and

development.[1] Comprising a pyridine ring linked to a piperidine ring via a methylene bridge,

this molecule combines key structural features that are highly valued in medicinal chemistry.

The pyridine moiety, a bioisostere of a phenyl ring, offers a hydrogen bond acceptor and a

weakly basic nitrogen atom, contributing to a wide range of biological activities.[2] The

piperidine ring provides a saturated, flexible, and basic nitrogen center, which is instrumental in

modulating physicochemical properties such as solubility and is frequently involved in crucial

binding interactions with therapeutic targets.[1][3]

This guide, intended for researchers and drug development professionals, provides a

comprehensive overview of the chemical properties, synthesis, and strategic applications of 4-
(Piperidin-4-ylmethyl)pyridine dihydrochloride. We will delve into the rationale behind its

use as a key intermediate and explore the experimental methodologies that leverage its unique

structure to create novel therapeutic agents, particularly those targeting neurological disorders

and cancers.[1][4][5]
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Physicochemical and Structural Properties
The utility of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride in a laboratory and industrial

setting is underpinned by its specific chemical and physical characteristics. The dihydrochloride

salt form is deliberately employed to enhance the compound's stability and aqueous solubility,

which are often limiting factors for parent amine compounds.[1] This modification facilitates

easier handling, formulation, and application in various reaction conditions.

Key properties of the compound are summarized in the table below.

Property Value Source(s)

CAS Number 1172465-66-5 [1][6]

Molecular Formula C₁₁H₁₆N₂·2HCl [1][6]

Molecular Weight 249.18 g/mol [1][7]

Appearance Off-white solid [1]

Purity ≥ 95% (HPLC) [1]

Storage Conditions Store at 0-8°C [1][3]

MDL Number MFCD03840136 [1][6]

PubChem ID 17998840 [1]

Strategic Synthesis and Rationale
The synthesis of 4-(Piperidin-4-ylmethyl)pyridine and its subsequent conversion to the

dihydrochloride salt can be achieved through several strategic routes. A common and effective

approach involves the catalytic hydrogenation of a pyridine precursor, which is a well-

established method for producing piperidines.[8] The choice of catalyst and reaction conditions

is critical to ensure selective reduction of the desired ring without affecting other functional

groups.

The following diagram and protocol outline a representative synthetic workflow. The causality

behind each step is explained to provide insight into the experimental design.
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4-Pyridinecarboxaldehyde
+

N-Boc-4-aminopiperidine

N-Boc-4-((pyridin-4-ylimino)methyl)piperidine

1. Reductive Amination (Step 1)
Condensation

(e.g., Ti(OiPr)₄, Toluene, Reflux)

N-Boc-4-(pyridin-4-ylmethyl)piperidine

2. Reduction
(e.g., NaBH₄, Methanol)

4-(Piperidin-4-ylmethyl)pyridine
(Free Base)

3. Deprotection
(e.g., Trifluoroacetic Acid (TFA)

in Dichloromethane (DCM))

4-(Piperidin-4-ylmethyl)pyridine
dihydrochloride

4. Salt Formation
(e.g., HCl in Ether or Isopropanol)

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride.
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Experimental Protocol: Synthesis and Salt Formation
This protocol describes a plausible multi-step synthesis based on standard organic chemistry

transformations.

Objective: To synthesize 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride from

commercially available starting materials.

Step 1: Reductive Amination - Imine Formation

Rationale: This step forms the crucial C-N bond between the two heterocyclic rings by first

creating an imine intermediate.

To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add N-Boc-4-

aminopiperidine (1.05 eq).

Add a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to facilitate the

condensation reaction.

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during

the reaction, driving the equilibrium towards the imine product.

Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

Upon completion, cool the reaction and proceed directly to the reduction step.

Step 2: Reductive Amination - Reduction to the Amine

Rationale: The imine is unstable and is immediately reduced to a stable secondary amine.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this

transformation.

Cool the reaction mixture containing the crude imine in an ice bath.

Slowly add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄,

1.5 eq).

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1369616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quench the reaction carefully by the slow addition of water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield crude N-Boc-4-(pyridin-4-ylmethyl)piperidine.

Step 3: Boc Deprotection

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It

is stable under the reductive amination conditions but is easily removed with strong acid, like

trifluoroacetic acid (TFA), to reveal the free piperidine nitrogen.

Dissolve the crude product from Step 2 in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

Stir the reaction at room temperature for 1-2 hours until TLC/LC-MS confirms the complete

removal of the Boc group.

Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a

saturated solution of sodium bicarbonate and extract the free base into DCM.

Dry the organic layers and concentrate to yield 4-(Piperidin-4-ylmethyl)pyridine as a free

base.

Step 4: Dihydrochloride Salt Formation

Rationale: Conversion to the dihydrochloride salt improves the compound's stability,

crystallinity, and solubility in aqueous media, making it ideal for storage and further use. Both

the piperidine and pyridine nitrogens are basic and will be protonated.

Dissolve the purified free base from Step 3 in a minimal amount of a suitable solvent like

isopropanol or diethyl ether.

Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 eq) with stirring.

A precipitate will form. Continue stirring for 30 minutes.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-
(Piperidin-4-ylmethyl)pyridine dihydrochloride as an off-white solid.[1]

Applications in Drug Discovery and Development
The true value of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride lies in its role as a

versatile scaffold for constructing more complex and biologically active molecules.[1] Its

structure is frequently found in compounds targeting the central nervous system (CNS) and in

oncology.

1. Scaffold for CNS-Active Agents: The piperidine moiety is a common feature in drugs

targeting neurological disorders.[1] Its basic nitrogen can be crucial for interacting with key

acidic residues (e.g., aspartate, glutamate) in receptors and enzymes. The pyridine ring can act

as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and

pharmacokinetic properties.[9] This scaffold has been explored for the development of agents

targeting various receptors and transporters in the brain.[3]

2. Intermediate for Enzyme Inhibitors: The compound serves as a key intermediate in the

synthesis of potent enzyme inhibitors. For example, structurally related 3-(piperidin-4-

ylmethoxy)pyridine compounds have been identified as potent and selective inhibitors of Lysine

Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[4][10] In

these inhibitors, the piperidine nitrogen engages in critical interactions within the enzyme's

active site, while the pyridine core serves as a stable anchor for further chemical modification to

optimize potency and selectivity.[4]

3. Versatile Chemical Handle: Both the piperidine and pyridine rings offer sites for chemical

modification. The secondary amine of the piperidine ring can be readily functionalized via N-

alkylation, N-acylation, or reductive amination to introduce diverse substituents. These

modifications are used to modulate the compound's potency, selectivity, and ADME

(Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine ring can be

functionalized through electrophilic or nucleophilic aromatic substitution, allowing for fine-tuning

of electronic properties and interaction with biological targets.

Conclusion
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4-(Piperidin-4-ylmethyl)pyridine dihydrochloride is more than a simple chemical reagent; it

is a strategically designed molecular fragment that provides a robust starting point for the

synthesis of complex pharmaceutical agents. Its favorable physicochemical properties,

combined with the proven biological relevance of its constituent pyridine and piperidine rings,

make it a high-value intermediate for medicinal chemists. Understanding its chemical

properties, synthetic routes, and strategic applications is essential for researchers aiming to

leverage this powerful scaffold in the design and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1369616#4-piperidin-4-ylmethyl-pyridine-
dihydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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